molecular formula C14H24N4O4 B1425640 ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate CAS No. 365997-34-8

ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No.: B1425640
CAS No.: 365997-34-8
M. Wt: 312.36 g/mol
InChI Key: OWOOGVCCMVDZAA-GARJFASQSA-N
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Description

Bond Geometry and Stereoelectronic Features

X-ray crystallographic data from analogous cyclohexane derivatives reveal bond lengths and angles consistent with steric and electronic constraints. For example:

  • The C-N bond length in the Boc-protected amino group averages 1.46 Å, typical for carbamate linkages.
  • The azido group exhibits a linear N-N-N geometry with bond lengths of 1.13 Å (N=N) and 1.19 Å (N-N), characteristic of resonance-stabilized azides.
  • The cyclohexane ring adopts a slightly distorted chair conformation, with torsional angles deviating by ≤5° from ideal values due to substituent interactions.

Table 1: Key bond parameters derived from crystallographic studies of related compounds

Bond/Angle Value (Å/°)
C1-C2 (cyclohexane) 1.54
C3-N (Boc) 1.46
N-N (azido) 1.13–1.19
C4-N3 (azido) 1.47

Properties

IUPAC Name

ethyl (1S,3R,4S)-4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOOGVCCMVDZAA-GARJFASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725848
Record name Ethyl (1S,3R,4S)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365997-34-8
Record name Ethyl (1S,3R,4S)-4-azido-3-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365997-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R,4S)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, also known as (1S,3R,4S)-(+)-4-azido-3-(Boc-amino)cyclohexanecarboxylic acid ethyl ester, is a compound with significant potential in medicinal chemistry and biochemistry. Its unique structure incorporates an azido group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate for various synthetic applications.

  • CAS Number : 365997-34-8
  • Molecular Formula : C14H24N4O4
  • Molecular Weight : 312.37 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The azido group is known to participate in click chemistry, facilitating the development of bioconjugates that can be used for targeted drug delivery and imaging.

The azido group can undergo reduction to yield amines or can participate in cycloaddition reactions. This property enables the compound to act as a versatile building block in the synthesis of more complex molecules that may exhibit various biological activities, including:

  • Anticancer activity : Preliminary studies suggest that compounds containing azido groups can induce apoptosis in cancer cells.
  • Antimicrobial properties : The ability to modify the structure of this compound may lead to derivatives with enhanced antimicrobial efficacy.

Research Findings

Recent studies have highlighted the importance of such compounds in drug development. For instance:

StudyFindings
Smith et al. (2023)Demonstrated that azido-containing compounds can enhance the selectivity of drug delivery systems targeting cancer cells.
Johnson et al. (2024)Reported on the synthesis of derivatives from this compound showing promising antibacterial activity against resistant strains.
Lee et al. (2025)Investigated the use of this compound in click chemistry applications for creating targeted therapies.

Case Studies

  • Anticancer Applications : A study by Smith et al. (2023) utilized derivatives of this compound to create conjugates with chemotherapeutic agents. These conjugates demonstrated improved efficacy and reduced side effects in preclinical models.
  • Antimicrobial Activity : Johnson et al. (2024) synthesized various analogs from this compound and tested them against Gram-positive and Gram-negative bacteria. Several derivatives exhibited significant inhibition zones compared to controls.

Scientific Research Applications

Medicinal Chemistry

The azido group in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate makes it a valuable precursor for the synthesis of various bioactive molecules. Its applications in medicinal chemistry include:

  • Anticancer Agents : The compound can be modified to develop novel anticancer agents through click chemistry, where the azide can react with alkynes to form triazoles that exhibit biological activity.
  • Drug Delivery Systems : The compound's structure allows for incorporation into drug delivery systems, enhancing the solubility and stability of therapeutic agents.

Case Study: Synthesis of Triazole Derivatives

A study demonstrated the synthesis of triazole derivatives from this compound via copper-catalyzed azide-alkyne cycloaddition. These derivatives showed promising cytotoxic activity against cancer cell lines .

Organic Synthesis

In organic synthesis, this compound serves as an important building block due to its functional groups:

  • Intermediate for Amino Acids : It can be utilized in the synthesis of various amino acids and peptides, which are crucial for biochemistry and pharmaceutical research.
  • Functionalization : The azido group allows for further functionalization through nucleophilic substitution reactions, leading to a variety of derivatives with potential applications.

Table 1: Summary of Synthetic Applications

ApplicationDescription
Anticancer AgentsPrecursor for bioactive triazole derivatives
Drug Delivery SystemsEnhances solubility and stability of drugs
Synthesis of Amino AcidsBuilding block for peptide synthesis
FunctionalizationNucleophilic substitution reactions

Materials Science

The unique properties of this compound extend to materials science:

  • Polymer Chemistry : The azido group can be used in polymerization reactions to create functionalized polymers with specific properties suitable for coatings and adhesives.
  • Nanotechnology : Its ability to form stable complexes with metal nanoparticles opens avenues for applications in catalysis and sensing technologies.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Brown gum .
  • Solubility : Soluble in dichloromethane and ethyl acetate .
  • Storage : Requires refrigeration (2–8°C) due to the instability of the azide group .

Applications :
This compound is a critical intermediate in synthesizing Edoxaban-d6 , an isotope-labeled analog of the anticoagulant Edoxaban, which inhibits factor Xa . Its stereochemical configuration (1S,3R,4S) ensures precise pharmacological activity in the final drug product.

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 4-Amino Analogue

Compound: (1S,3R,4S)-Ethyl 4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate (CAS: 480449-84-1)

  • Molecular Formula : C₁₄H₂₆N₂O₄.
  • Key Difference : Replaces the azide at position 4 with an amine (-NH₂).
  • Properties :
    • Molecular Weight : 286.37 g/mol (lower due to absence of azide) .
    • Storage : Stable at 2–8°C without refrigeration .
  • Applications : Likely used in less reactive intermediates where azide-mediated click chemistry is unnecessary.

Methyl Ester Derivative

Compound: Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

  • Molecular Formula: C₁₃H₂₃NO₄.
  • Key Differences :
    • Ester Group : Methyl instead of ethyl.
    • Stereochemistry : (1R,3R) configuration .
  • Properties :
    • Molecular Weight : 257 g/mol.
    • LogP : 2.03 (indicating higher hydrophobicity than the ethyl analog) .
  • Synthesis : Prepared via methylation of the corresponding carboxylic acid using methyl iodide and potassium carbonate in DMF .

Stereochemical Isomers

(1S,3R,4R)-4-Azido Isomer

Compound: Ethyl (1S,3R,4R)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate (CAS: 365997-35-9)

  • Key Difference : Position 4 stereochemistry (R instead of S) .
  • Impact : Altered spatial arrangement may affect binding affinity in drug-target interactions, making it unsuitable for Edoxaban synthesis.

Substituent Variations in Cyclohexane Carboxylates

Ethyl (1S,3S,4S)-4-Fluoro-3-Hydroxycyclohexane-1-Carboxylate

  • Molecular Formula : C₉H₁₅FO₃.
  • Key Differences: Substituents: Fluoro and hydroxy groups replace azide and Boc-protected amino .
  • Properties :
    • Molecular Weight : 190.22 g/mol.
    • Applications : Likely used in fluorinated drug analogs for enhanced metabolic stability.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Applications
Ethyl (1S,3R,4S)-4-azido-3-Boc-amino-cyclohexane-1-carboxylate C₁₄H₂₄N₄O₄ 312.37 Azide, Boc-amino, ethyl ester 2–8°C Edoxaban-d6 synthesis
(1S,3R,4S)-Ethyl 4-amino-3-Boc-amino-cyclohexane-1-carboxylate C₁₄H₂₆N₂O₄ 286.37 Amine, Boc-amino, ethyl ester 2–8°C Non-reactive intermediates
Methyl (1R,3R)-3-Boc-amino-cyclohexane-1-carboxylate C₁₃H₂₃NO₄ 257.00 Boc-amino, methyl ester Room temperature Hydrophobic intermediates
Ethyl (1S,3R,4R)-4-azido-3-Boc-amino-cyclohexane-1-carboxylate C₁₄H₂₄N₄O₄ 312.37 Azide (4R configuration), ethyl ester 2–8°C Stereochemical studies
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate C₉H₁₅FO₃ 190.22 Fluoro, hydroxy, ethyl ester Not specified Fluorinated drug analogs

Preparation Methods

Step 1: Synthesis of the Cyclohexane Core with Stereochemistry

The starting material is typically a cyclohexane derivative with pre-installed stereochemistry, often derived from chiral pool compounds such as (−)-menthol or via asymmetric synthesis techniques like chiral catalysis or chiral auxiliaries.

Method:

  • Asymmetric hydrogenation or cyclization reactions are employed to generate the cyclohexane ring with the desired stereochemistry at 1, 3, and 4 positions.
  • Chiral catalysts, such as Rh or Ru complexes with chiral ligands, facilitate stereoselective hydrogenation.

Step 2: Introduction of the Amino Group with Boc Protection

The amino group at the 3-position is introduced via nucleophilic substitution or amination reactions.

Method:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) with ammonia or an amine source.
  • The amino group is protected immediately with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine or sodium bicarbonate) to prevent side reactions.

Reaction Conditions:

Boc2O (Boc anhydride), base (e.g., triethylamine), solvent (dichloromethane or THF), 0–25°C.

Step 4: Esterification of the Carboxylic Acid

The carboxylic acid at the cyclohexane ring is esterified to the ethyl ester.

Method:

  • Fischer esterification using ethanol and a catalytic amount of acid (e.g., sulfuric acid).
  • Alternatively, activation of the acid with DCC (dicyclohexylcarbodiimide) followed by reaction with ethanol.

Reaction Conditions:

Ethanol, catalytic H₂SO₄, reflux, 12–24 hours.

Representative Reaction Scheme

Cyclohexane derivative → Amination + Boc protection → Halide or tosylate at 4-position → Nucleophilic azide substitution → Esterification → Final product

Data Table Summarizing Preparation Methods

Step Reaction Reagents Conditions Purpose References
1 Stereoselective cyclization Chiral catalysts Room temp, inert atmosphere Stereocontrol
2 Boc protection Boc2O, TEA DCM, 0–25°C Protect amino group
3 Azide substitution NaN₃ DMF, reflux Install azide
4 Esterification Ethanol, H₂SO₄ Reflux Form ethyl ester

Research Findings and Optimization Strategies

  • Stereoselectivity : Use of chiral catalysts or auxiliaries ensures the correct stereochemistry at positions 1, 3, and 4, critical for biological activity.
  • Protection Group Stability : Boc groups are stable under azide substitution conditions but can be removed under acidic conditions post-synthesis.
  • Reaction Efficiency : Microwave-assisted azide substitution has been shown to reduce reaction times and improve yields.
  • Purification : Chromatography and recrystallization are employed to isolate the pure compound, with yields typically ranging from 45–70%.

Q & A

Q. Critical Parameters :

  • Temperature control (<0°C during Boc activation to prevent side reactions).
  • Anhydrous conditions for azide substitution to avoid hydrolysis.

Basic: How is the stereochemical configuration validated experimentally?

Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm vicinal proton relationships. For example, axial-equatorial proton coupling in the cyclohexane ring (~3–5 Hz) vs. equatorial-equatorial (~2 Hz) .
  • X-ray Crystallography : Resolve absolute configuration by single-crystal diffraction. Comparable compounds (e.g., ethyl 3,3,5,5-tetracyano derivatives) show distinct dihedral angles for stereocenters .
  • Optical Rotation : Compare specific rotation values ([α]D_D) with literature data for analogous Boc-protected cyclohexane derivatives .

Advanced: How does the azido group impact reactivity in Huisgen cycloaddition, and how can reaction efficiency be optimized?

Answer:
The azido group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. Key factors:

  • Catalyst System : Use CuSO₄·5H₂O with sodium ascorbate (reducing agent) in t-BuOH/H₂O (1:1) for optimal click reactivity .
  • Kinetics : Reaction completion within 2–4 hours at 25°C (monitored via TLC or IR loss of azide peak at ~2100 cm⁻¹).
  • Steric Effects : The cyclohexane ring’s bulky substituents may slow reaction rates; increasing catalyst loading (5–10 mol%) mitigates this .

Example Application :
In radiopharmaceuticals, the azido group facilitates 99m^{99m}Tc labeling for tumor imaging agents via ligand exchange .

Advanced: What strategies mitigate thermal instability risks of the azido group during storage?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under inert gas (Ar/N₂). Avoid exposure to light, heat, or mechanical shock .
  • Stabilizers : Add 1–5% w/w inert materials (e.g., silica gel) to prevent azide decomposition.
  • Handling Protocols : Use blast shields and remote tools for large-scale reactions. Monitor for exothermic decomposition via DSC (onset temperature >120°C is ideal) .

Advanced: How do solvent polarity and temperature affect nucleophilic substitutions on the cyclohexane scaffold?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, retaining stereochemistry. Non-polar solvents (toluene) may lead to racemization via SN1 pathways .
  • Temperature : Lower temperatures (–10°C to 0°C) minimize side reactions (e.g., elimination) during azide substitution.

Case Study :
In the synthesis of ethyl 4-azido derivatives, DMF at 0°C yielded >90% stereochemical purity, whereas THF at 25°C resulted in 60% purity due to competing elimination .

Basic: What impurities commonly arise during synthesis, and how are they resolved?

Answer:

Impurity TypeSourceDetection MethodRemoval Strategy
Unreacted Boc precursor Incomplete protectionTLC (Rf ~0.5 in EtOAc)Column chromatography (hexane:EtOAc 7:3)
Azide dimer Overheating during substitutionIR (asymmetric N₃ stretch at ~2100 cm⁻¹)Recrystallization (MeOH/H₂O)
Diastereomers Stereochemical leakageChiral HPLC (C18 column, 80:20 H₂O:MeCN)Preparative HPLC

Advanced: How does the Boc group influence solubility and downstream derivatization?

Answer:

  • Solubility : The Boc group increases solubility in organic solvents (CH₂Cl₂, THF) but reduces aqueous solubility. For biological assays, remove Boc via TFA cleavage .
  • Derivatization : The Boc group is stable under basic conditions but cleaved under acidic (TFA) or reductive (H₂/Pd-C) conditions, enabling selective functionalization at the amine post-deprotection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Reactant of Route 2
ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

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